molecular formula C13H11NO2 B11925365 6-(Benzyloxy)picolinaldehyde

6-(Benzyloxy)picolinaldehyde

Cat. No.: B11925365
M. Wt: 213.23 g/mol
InChI Key: RSRVJLKYYGPMPJ-UHFFFAOYSA-N
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Description

6-(Benzyloxy)picolinaldehyde is an organic compound with the molecular formula C13H11NO2 It is a derivative of picolinaldehyde, where a benzyloxy group is attached to the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-(Benzyloxy)picolinaldehyde can be synthesized through several methods. One common approach involves the reaction of 6-hydroxypicolinaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-(Benzyloxy)picolinic acid.

    Reduction: 6-(Benzyloxy)picolinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzyloxy)picolinaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.

    Biochemistry: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used in the production of dyes, fragrances, and flavorings.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)picolinaldehyde involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it replaces a group on the target molecule, thereby altering its function. Additionally, it can participate in oxidation-reduction reactions, affecting the redox state of the target molecules. These interactions can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)picolinaldehyde: Similar structure but with the benzyloxy group at the third position.

    4-(Benzyloxy)picolinaldehyde: Similar structure but with the benzyloxy group at the fourth position.

Uniqueness

6-(Benzyloxy)picolinaldehyde is unique due to the position of the benzyloxy group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical properties and biological activities compared to its isomers.

Properties

IUPAC Name

6-phenylmethoxypyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-12-7-4-8-13(14-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRVJLKYYGPMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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